REACTION_SMILES
|
[CH3:16][C:17](=[O:18])[OH:19].[OH2:1].[OH2:20].[OH:14][OH:15].[n:2]1[c:3]([C:11](=[O:12])[OH:13])[cH:4][c:5]([C:8](=[O:9])[OH:10])[cH:6][cH:7]1>>[O-:1][n+:2]1[c:3]([C:11](=[O:12])[OH:13])[cH:4][c:5]([C:8](=[O:9])[OH:10])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccnc(C(=O)O)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cc[n+]([O-])c(C(=O)O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |